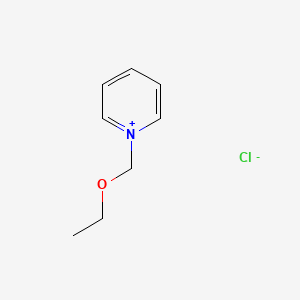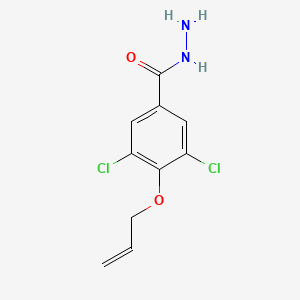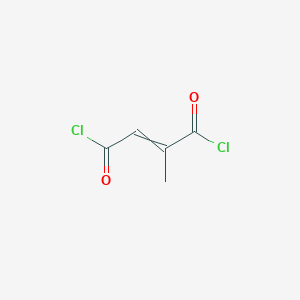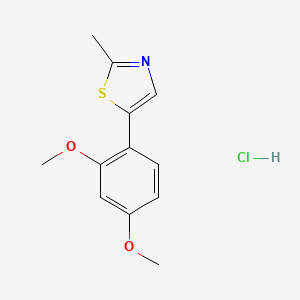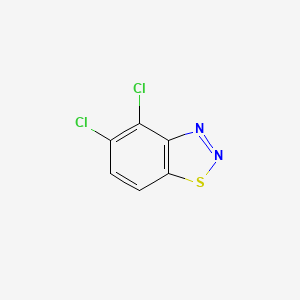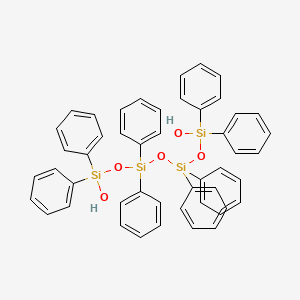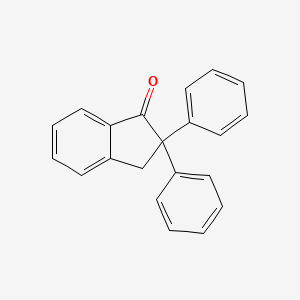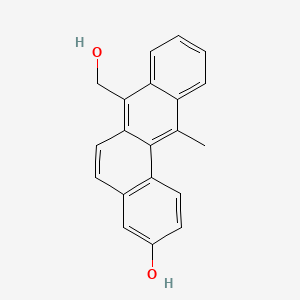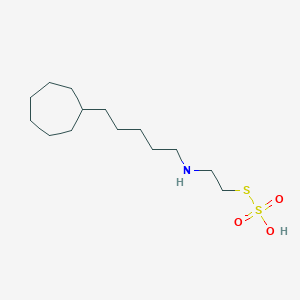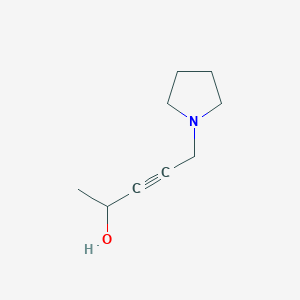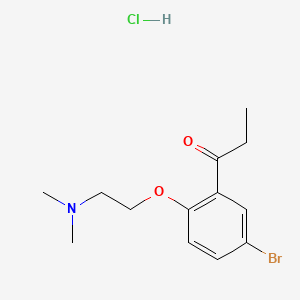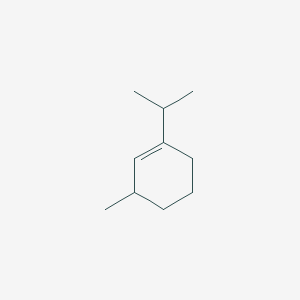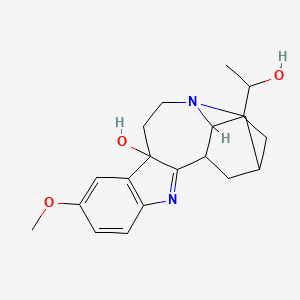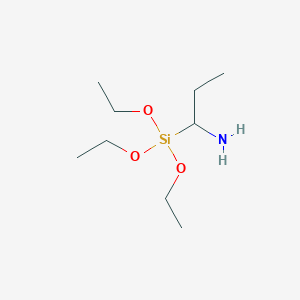
1-Propanamine, 1-(triethoxysilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanamine, 1-(triethoxysilyl)-: is a chemical compound with the molecular formula C9H23NO3Si and a molecular weight of 221.3693 g/mol . It is also known by other names such as (γ-Aminopropyl)triethoxysilane and (3-Aminopropyl)triethoxysilane . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Propanamine, 1-(triethoxysilyl)- can be synthesized through the reaction of 3-chloropropyltriethoxysilane with ammonia or amines under controlled conditions . The reaction typically involves heating the reactants in a solvent such as toluene or xylene at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of 1-Propanamine, 1-(triethoxysilyl)- often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial production .
化学反応の分析
Types of Reactions: 1-Propanamine, 1-(triethoxysilyl)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as or to promote siloxane bond formation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides .
Major Products Formed:
Polysiloxanes: Formed through condensation reactions.
Substituted amines: Formed through nucleophilic substitution reactions.
科学的研究の応用
1-Propanamine, 1-(triethoxysilyl)- has a wide range of applications in scientific research, including:
Chemistry:
- Used as a coupling agent to improve the adhesion between organic and inorganic materials.
- Employed in the synthesis of functionalized silanes and siloxanes .
Biology:
- Utilized in the modification of surfaces for biomolecule immobilization.
- Applied in the preparation of biocompatible materials for medical devices .
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its role in the development of antimicrobial coatings .
Industry:
- Used in the production of adhesives, sealants, and coatings.
- Employed in the manufacture of advanced composite materials .
作用機序
The mechanism of action of 1-Propanamine, 1-(triethoxysilyl)- involves its ability to form strong covalent bonds with various substrates. The amine group can react with electrophiles , while the triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds. These reactions enable the compound to act as a coupling agent, enhancing the adhesion and compatibility between different materials .
類似化合物との比較
3-(Trimethoxysilyl)-1-propanamine: Similar structure but with methoxy groups instead of ethoxy groups.
N-(Trimethoxysilylpropyl)amine: Another similar compound with methoxy groups.
Uniqueness: 1-Propanamine, 1-(triethoxysilyl)- is unique due to its triethoxysilyl group, which provides distinct hydrolysis and condensation properties compared to its trimethoxysilyl counterparts. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability .
特性
CAS番号 |
21729-84-0 |
|---|---|
分子式 |
C9H23NO3Si |
分子量 |
221.37 g/mol |
IUPAC名 |
1-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C9H23NO3Si/c1-5-9(10)14(11-6-2,12-7-3)13-8-4/h9H,5-8,10H2,1-4H3 |
InChIキー |
JBHRGAHUHVVXQI-UHFFFAOYSA-N |
正規SMILES |
CCC(N)[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


